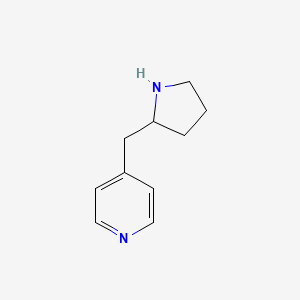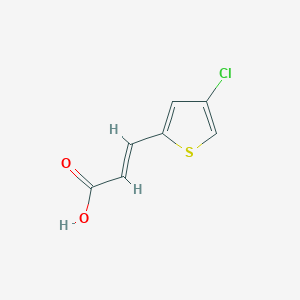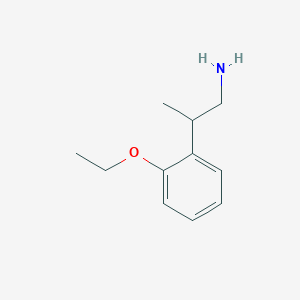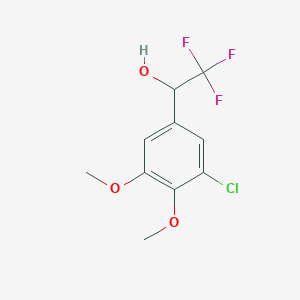
4-(Pyrrolidin-2-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-2-ylmethyl)pyridine is an organic compound with the molecular formula C10H14N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is known for its basicity, with a pKa value of 9.58, making it more basic than dimethylaminopyridine . It is a white solid at room temperature and has attracted interest due to its applications as a base catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine is reacted with a pyridine derivative in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrrolidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)pyridine primarily involves its role as a base catalyst. It can deprotonate acidic protons in substrates, facilitating various organic reactions. The pyrrolidinyl group enhances its basicity, making it an effective catalyst in reactions requiring strong bases . The molecular targets and pathways involved include interactions with acidic protons and coordination with metal ions in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar basicity but lacks the pyridine ring.
Dimethylaminopyridine (DMAP): A widely used base catalyst with a similar structure but different substituents.
Pyrrolidinone: A lactam with different reactivity and applications compared to 4-(Pyrrolidin-2-ylmethyl)pyridine.
Uniqueness
This compound is unique due to its combination of a pyrrolidinyl group and a pyridine ring, which enhances its basicity and catalytic properties. This makes it more effective in certain organic reactions compared to similar compounds .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-2-10(12-5-1)8-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 |
InChI Key |
QSMXCWKRNZUQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)


![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)







